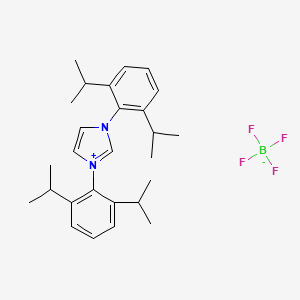

1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate

Description

1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate (molecular formula: C₂₇H₃₇BF₄N₂, average mass: 488.40 g/mol) is a nitrogen-containing heterocyclic salt widely used as a precursor for N-heterocyclic carbenes (NHCs) in organometallic catalysis. Its bulky 2,6-diisopropylphenyl substituents confer high steric hindrance and electronic stability, making it a robust ligand in transition-metal-catalyzed reactions such as cross-couplings and C–H activation . The tetrafluoroborate (BF₄⁻) counterion enhances solubility in polar aprotic solvents while maintaining non-coordinating behavior .

Properties

IUPAC Name |

1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N2.BF4/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;2-1(3,4)5/h9-21H,1-8H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJNPOPDNJTGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472569 | |

| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286014-25-3 | |

| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate typically proceeds via a multi-component condensation reaction involving:

- 2,6-Diisopropylaniline as the aromatic amine source,

- Glyoxal as the aldehyde component,

- Formaldehyde or paraformaldehyde as the methylene source,

- Tetrafluoroboric acid (HBF4) as the acid catalyst and source of the tetrafluoroborate counterion.

The reaction mechanism involves the formation of an imidazolium ring through condensation and cyclization steps, followed by quaternization to yield the imidazolium salt.

Typical Laboratory Procedure

- Step 1: Condensation of 2,6-diisopropylaniline with glyoxal and formaldehyde under acidic conditions to form the imidazolium intermediate.

- Step 2: Addition of tetrafluoroboric acid to introduce the tetrafluoroborate anion, stabilizing the imidazolium cation.

- Step 3: Isolation of the product by filtration or crystallization, often followed by recrystallization from polar aprotic solvents such as acetonitrile to achieve high purity (>98%).

- Step 4: Drying under vacuum to remove residual solvents.

This method yields the target compound as a stable crystalline solid suitable for further applications in catalysis.

Industrial Scale-Up Considerations

Industrial production mirrors the laboratory synthesis but incorporates:

- Continuous flow reactors to enhance reaction control and scalability,

- Automated monitoring systems for precise temperature and pH control,

- Optimized solvent recycling to reduce waste,

- Stringent purification protocols to maintain batch-to-batch consistency and high purity.

These adaptations ensure efficient large-scale synthesis with reproducible quality.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | Room temperature to 50 °C | Mild heating may accelerate reaction |

| Solvent | Polar aprotic solvents (e.g., acetonitrile) | Facilitates crystallization and purification |

| Acid catalyst | Tetrafluoroboric acid (HBF4) | Provides tetrafluoroborate anion |

| Reaction time | 12–24 hours | Sufficient for complete cyclization |

| Atmosphere | Inert (argon or nitrogen) | Prevents oxidation or side reactions |

Optimization studies indicate that maintaining anhydrous and inert conditions improves yield and purity by minimizing hydrolysis and side reactions.

Characterization and Purity Assessment

Post-synthesis, the compound is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Imidazolium proton resonance typically appears at δ 10–11 ppm, confirming ring formation.

- Single-Crystal X-ray Diffraction (SCXRD): Confirms molecular geometry and cation-anion arrangement.

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and purity.

- Elemental Analysis: Ensures minimal residual solvents and counterion impurities.

- UV-Vis and Cyclic Voltammetry: Assess electronic properties relevant to catalytic activity.

Alternative and Mechanochemical Methods

Recent advances include:

- Mechanochemical synthesis: Using ball milling techniques to induce the reaction without solvents, enhancing sustainability and reducing waste. For example, grinding the precursors in a Teflon vessel with a ball mill for 30 minutes at 25 Hz yields the imidazolium salt after washing and drying.

- Base-mediated carbene generation: Treatment of the imidazolium salt with strong bases like potassium tert-butoxide (KOt-Bu) in THF under inert atmosphere generates the free carbene, which can be trapped or used in situ for catalytic reactions.

These methods offer greener alternatives and facilitate rapid synthesis for research applications.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acid-catalyzed condensation | 2,6-Diisopropylaniline, glyoxal, formaldehyde, HBF4 | Room temp, inert atmosphere, 12–24 h | 60–80 | Standard, scalable, high purity |

| Mechanochemical synthesis | Same as above, no solvent | Ball milling, 25 Hz, 30 min | ~90 | Solvent-free, environmentally friendly |

| Base-mediated carbene generation | Imidazolium salt, KOt-Bu, THF | 25 °C, inert atmosphere, 12 h | N/A | For carbene generation, not salt prep |

Research Findings and Notes

- The bulky 2,6-diisopropylphenyl substituents provide steric protection, enhancing the stability of the imidazolium salt and its derived carbene.

- The tetrafluoroborate anion is weakly coordinating, which facilitates carbene formation and catalytic activity.

- Purity above 98% is critical for catalytic applications; recrystallization and vacuum drying are essential steps.

- Reaction yields and purity are sensitive to moisture and oxygen; thus, inert atmosphere techniques are standard.

- Mechanochemical methods are gaining traction for sustainable synthesis but require further scale-up validation.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form imidazolium salts.

Reduction: Reduction reactions can convert it back to the corresponding imidazole.

Substitution: It can participate in nucleophilic substitution reactions, where the imidazolium group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolium salts, while reduction can regenerate the imidazole precursor .

Scientific Research Applications

Catalytic Applications

1.1 Catalysis in Organic Reactions

The compound is recognized for its role as a catalyst in several organic transformations, particularly in cross-coupling reactions. Its effectiveness as a ligand in palladium-catalyzed reactions has been well-documented. For instance, it has been utilized in the Suzuki-Miyaura coupling reaction, demonstrating enhanced yields and selectivity compared to traditional catalysts.

Case Study: Suzuki-Miyaura Coupling

In a study by Schödel et al. (2020), the use of 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate as a ligand resulted in significantly improved reaction rates and product yields when coupled with aryl halides and boronic acids . The optimized conditions allowed for the synthesis of various biaryl compounds, showcasing the compound's versatility.

Coordination Chemistry

2.1 Formation of Metal Complexes

The compound serves as a precursor for the synthesis of N-heterocyclic carbene (NHC) complexes with transition metals. These complexes exhibit unique electronic properties that are beneficial in catalysis and material science.

Table 1: Metal Complexes Derived from this compound

| Metal Complex | Metal Source | Application |

|---|---|---|

| [Cu(I)Cl] | Copper | Catalysis in organic reactions |

| [Au(I)Cl] | Gold | Catalysis and material synthesis |

| [Pd(II)Cl] | Palladium | Cross-coupling reactions |

Material Science

3.1 Use in Polymer Chemistry

The compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its ability to act as a stabilizer in polymerization processes has been explored.

Case Study: Polymer Stabilization

Research indicates that incorporating this compound into polyolefins significantly improves their thermal stability under oxidative conditions . The study demonstrated that the addition of this compound could prolong the lifespan of materials used in high-temperature applications.

Electrochemical Applications

4.1 Ionic Conductivity

The tetrafluoroborate salt exhibits ionic conductivity that can be exploited in electrochemical devices such as batteries and supercapacitors. Its role as an electrolyte has been investigated for enhancing charge transfer efficiency.

Table 2: Electrochemical Properties

| Property | Value |

|---|---|

| Conductivity | High (specific values vary based on formulation) |

| Stability | Stable under ambient conditions |

| Application | Electrolyte in energy storage devices |

Mechanism of Action

The mechanism of action of 1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate involves its role as a ligand in catalytic processes. It coordinates with transition metals, stabilizing them and enhancing their reactivity. The strong σ-donating ability of the NHC ligand increases the electron density on the metal center, facilitating various catalytic cycles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Steric and Electronic Profiles

The steric and electronic properties of imidazolium salts are critically influenced by their substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparisons

Key Observations :

- Steric Bulk : The 2,6-diisopropylphenyl groups in the target compound provide greater steric protection than mesityl (2,4,6-trimethylphenyl) or cyclohexyl substituents, reducing unwanted side reactions in catalysis .

- Electronic Effects : Unsaturated imidazolium salts (e.g., target compound) generate more electron-rich NHCs compared to saturated analogs (e.g., SIPr—HBF₄), enhancing metal-ligand bond strength and catalytic activity .

- Solubility: Bulky substituents like adamantyl () or diisopropylphenyl may reduce solubility in non-polar solvents, but BF₄⁻ improves compatibility with polar media .

Catalytic Performance in Cross-Coupling Reactions

The target compound’s derived NHCs exhibit superior performance in palladium-catalyzed reactions. For example:

- PEPPSI™-IPr Catalyst : The NHC from 1,3-Bis(2,6-diisopropylphenyl)-imidazolium BF₄ is used in [Pd(NHC)(3-Cl-py)Cl₂] complexes, enabling efficient Suzuki-Miyaura couplings at low catalyst loadings (0.1–1 mol%) .

- Comparison with IMes.BF₄ : IMes-based catalysts (from 1,3-Bis(mesityl)imidazolium BF₄) show lower thermal stability due to smaller substituents, limiting their utility in high-temperature reactions .

- Saturated vs. Unsaturated : SIPr—HBF₄ (dihydro) forms less electron-donating carbenes, making it less effective in electron-demanding reactions like Buchwald-Hartwig aminations compared to the unsaturated target compound .

Stability and Thermal Resistance

Cost and Commercial Availability

Biological Activity

1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate (CAS No. 282109-83-5) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C27H39BF4N2

- Molecular Weight : 478.417 g/mol

- Structure : The compound features a tetrafluoroborate anion paired with a cationic imidazolium species, which is known for its stability and reactivity in various chemical environments.

The biological activity of this compound is primarily attributed to its ability to act as a ligand in coordination chemistry and its potential role as an N-Heterocyclic Carbene (NHC). NHCs are known for their ability to stabilize metal centers in catalysis and may exhibit biological effects through:

- Enzyme Inhibition : The compound may interact with specific enzymes, affecting metabolic pathways.

- Cellular Signaling Modulation : It could influence signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have investigated the cytotoxic effects of various imidazolium derivatives on cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A431 (human epidermoid carcinoma) | 5.0 | Induces apoptosis via caspase activation |

| Other derivatives | HepG2 (liver cancer) | 0.29 - 0.90 | Topoisomerase II inhibition |

The above data illustrates that the imidazolium compound exhibits significant anticancer properties, particularly against A431 cells, suggesting a potential therapeutic application in oncology.

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. A study indicated that certain imidazolium salts display bactericidal activity against Gram-positive bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | >100 µg/mL |

These findings suggest selective antimicrobial activity, highlighting the need for further investigation into structure-activity relationships.

Case Studies

- Cytotoxicity in Cancer Research : One case study focused on the effects of this compound on A431 cells showed that treatment led to significant cell death through apoptosis. The study utilized flow cytometry to analyze cell cycle changes and confirmed increased levels of apoptotic markers.

- Antimicrobial Efficacy : Another study evaluated the compound's efficacy against various bacterial strains. The results demonstrated that while it was effective against Staphylococcus aureus, it showed limited effects on Gram-negative bacteria like E. coli, indicating a potential for targeted antimicrobial therapies.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate with high purity?

- Methodological Answer : Synthesis typically involves quaternization of the imidazole precursor with a tetrafluoroborate salt under anhydrous conditions. Purity (>98%) is achieved via recrystallization in polar aprotic solvents (e.g., acetonitrile) followed by vacuum drying. Monitoring via NMR (e.g., imidazolium proton resonance at δ 10–11 ppm) and elemental analysis ensures minimal residual solvents or counterion impurities .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, analogous imidazolium salts (e.g., 1,3-Bis(2,6-diisopropylphenyl)-imidazolidinium tetraphenylborate) are resolved using SHELX software to confirm cation-anion geometry and steric bulk from the 2,6-diisopropylphenyl groups . High-resolution mass spectrometry (HRMS) or ion mobility spectrometry can supplement SCXRD for solution-phase characterization .

Q. What spectroscopic techniques are critical for characterizing its electronic properties?

- Methodological Answer : Cyclic voltammetry (CV) reveals redox stability, particularly for carbene generation. UV-vis spectroscopy (e.g., λ ~300 nm for imidazolium absorption) and NMR (BF resonance at δ ~-1 ppm) are used to probe electronic interactions between the cation and tetrafluoroborate anion .

Advanced Research Questions

Q. How does steric hindrance from the 2,6-diisopropylphenyl groups influence its catalytic activity as an NHC precursor?

- Methodological Answer : Steric parameters (e.g., percent buried volume, %V) are calculated using computational tools like SambVca. Experimental validation involves comparing catalytic performance in model reactions (e.g., aryl cross-couplings) with less hindered analogs. For instance, SIPr-HBF (a saturated analog) shows reduced activity in Cu-mediated -trifluoromethylation due to decreased carbene accessibility .

Q. What strategies resolve contradictions in reaction yields when using this compound as a ligand scaffold?

- Methodological Answer : Contradictions often arise from solvent-dependent carbene generation kinetics. Systematic screening of bases (e.g., DBU vs. KOtBu) and solvents (e.g., THF vs. DMF) using in situ NMR or IR spectroscopy can optimize carbene formation. For example, DBU in THF enhances Cu(I)-NHC complex stability in trifluoromethylation reactions .

Q. How do electronic effects of the tetrafluoroborate anion impact its utility in ionic liquid applications?

- Methodological Answer : The weakly coordinating BF anion enhances ionic conductivity but may limit Lewis acidity. Comparative studies with hexafluorophosphate (PF) or triflate (OTf) salts via impedance spectroscopy or DSC (for glass transition temperatures) quantify anion effects on physicochemical properties .

Q. What computational methods predict its reactivity in frustrated Lewis pair (FLP) systems?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model FLP behavior by analyzing frontier molecular orbitals (HOMO/LUMO gaps) and electrostatic potential maps. Experimental validation includes H activation studies with B(C) as the Lewis acid, monitored by gas uptake or NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.